![molecular formula C24H20N2O4S B2570141 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 361160-23-8](/img/structure/B2570141.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
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Description
“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is a chemical compound with the molecular formula C18H15N3O4S2 . It has an average mass of 401.459 Da and a monoisotopic mass of 401.050385 Da .
Molecular Structure Analysis
The molecular structure of “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is complex, with several functional groups. It includes a thiazole ring attached to a dimethoxyphenyl group and a phenoxybenzamide group .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 645.2±65.0 °C at 760 mmHg, and a flash point of 344.0±34.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
- Specifically, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The compound possesses potential bioactivity .
- Additionally, retinoid nuclear modulators play a crucial role in treating metabolic and immunological diseases. Our compound may exhibit similar properties .
- Novel derivatives, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone , have been synthesized and evaluated for antitumor activity against cancer stem cells. These compounds were designed in a one-pot procedure .
- 3,4-Dimethoxyphenylacetonitrile serves as an intermediate in the preparation of the muscle relaxant papaverin .
- β-azolyl ketones, including our compound, have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Catalysis and Organic Synthesis
NF-κB Inhibition and Immunological Diseases
Antitumor Activity Against Cancer Stem Cells
Muscle Relaxant Papaverin Intermediate
Biological Effects and Bioactive Compounds
Aza-Michael Reaction and Atom-Efficient Synthesis
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-28-21-13-12-16(14-22(21)29-2)19-15-31-24(25-19)26-23(27)18-10-6-7-11-20(18)30-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPRUHZXWNPKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
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